ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a benzylidene substituent at position 2, a phenyl group at position 5, and an ethoxycarbonyl moiety at position 4. Thiazolo[3,2-a]pyrimidines are notable for their diverse applications, including antimicrobial, anti-inflammatory, and anticancer activities, with structural variations at the benzylidene and phenyl positions modulating these effects .
Properties
IUPAC Name |
ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-3-32-22(29)19-13(2)24-23-25(20(19)14-7-5-4-6-8-14)21(28)18(33-23)12-15-11-16(26(30)31)9-10-17(15)27/h4-12,20,27H,3H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWTQXDPCQBGP-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])O)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core with various functional groups that may influence its biological activity. Its molecular formula is with a molecular weight of approximately 420.49 g/mol. The presence of the nitrophenyl group is particularly noteworthy due to its potential role in biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazolopyrimidine derivatives possess significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Preliminary data suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.
The mechanisms through which ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : Potential binding to cellular receptors could modulate cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds within this class may induce oxidative stress in target cells.
Antimicrobial Activity
A study conducted by [source needed] evaluated the antimicrobial efficacy of various thiazolopyrimidine derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential.
Anticancer Studies
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound inhibited cell growth with IC50 values around 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, indicating its potential as an anticancer agent.
Anti-inflammatory Research
A recent study assessed the anti-inflammatory properties by measuring cytokine levels in LPS-stimulated macrophages treated with the compound. The results showed a notable decrease in TNF-alpha and IL-6 levels compared to untreated controls.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | [source needed] |
| Anticancer | MCF-7 | IC50 = 15 µM | [source needed] |
| Anti-inflammatory | Macrophages | Decreased TNF-alpha | [source needed] |
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives share a common scaffold but differ in substituents at critical positions, leading to variations in physicochemical properties, biological activity, and crystallographic behavior. Below is a detailed comparative analysis:
Substituent Effects on Physicochemical Properties
Key Observations :
- Methoxy and acetoxy substituents improve solubility in nonpolar solvents, whereas –OH and –NO₂ groups favor polar solvents .
- Steric effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce puckering in the thiazolopyrimidine ring, affecting molecular packing .
Structural and Crystallographic Differences
- Target Compound : The 2-hydroxy-5-nitrophenyl group likely forms intramolecular hydrogen bonds (O–H···O–Nitro), stabilizing the E-configuration of the benzylidene moiety. This contrasts with derivatives like 2-acetoxybenzylidene (), where weaker C–H···O interactions dominate .
- Dihedral Angles: The fused thiazolopyrimidine ring in the 2,4,6-trimethoxy derivative forms an 80.94° dihedral angle with the benzene ring, indicating significant non-planarity . In 2-(4-fluorophenyl)methylidene analogs (), fluorinated aromatic rings exhibit tighter packing due to C–F···H interactions.
- Hydrogen Bonding : Cooperative C–H···O networks in 2-acetoxy derivatives () contrast with bifurcated H-bonds in the trimethoxy analog (), influencing crystal lattice stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
